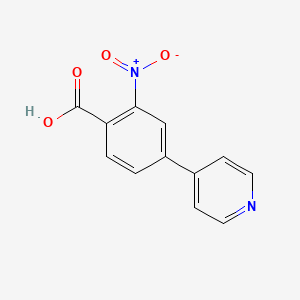

2-Nitro-4-(pyridin-4-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-pyridin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-2-1-9(7-11(10)14(17)18)8-3-5-13-6-4-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFXRIAOTSQRQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542112 | |

| Record name | 2-Nitro-4-(pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98156-84-4 | |

| Record name | 2-Nitro-4-(pyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nitrated Pyridine Substituted Benzoic Acid Derivatives

2-Nitro-4-(pyridin-4-yl)benzoic acid belongs to a sophisticated class of compounds known as nitrated pyridine-substituted benzoic acid derivatives. The synthesis and study of these molecules are rooted in the fundamental chemistry of their parent heterocycles. Pyridine (B92270), an electron-deficient aromatic ring, is notoriously difficult to nitrate (B79036) via electrophilic aromatic substitution, with reactions typically requiring harsh conditions and often resulting in low yields of 3-nitropyridine. researchgate.net Similarly, the direct nitration of benzoic acid tends to predominantly yield the 3-nitro isomer, making the synthesis of specific 2- or 4-nitro isomers more challenging. google.com

The structure of 2-Nitro-4-(pyridin-4-yl)benzoic acid, featuring a pyridine ring linked to a benzoic acid core that is nitrated ortho to the carboxylic acid and para to the pyridine substituent, presents a distinct synthetic challenge. Its construction requires regioselective strategies to overcome the inherent reactivity patterns of the individual rings. This positions the compound not as a trivial derivative, but as a product of targeted synthetic design, embodying the chemical intricacies of this particular substance class. Its molecular framework combines the electron-withdrawing nature of the nitro group, the acidic functionality of the carboxyl group, and the basic nitrogen atom of the pyridine ring, creating a multifunctional platform for further chemical exploration.

Table 1: Properties of the Parent Compound 4-(pyridin-4-yl)benzoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | Colorless to pale yellow crystalline powder |

This table presents data for the non-nitrated parent compound to provide context.

Significance in Organic Synthesis and Functional Material Design

The significance of 2-Nitro-4-(pyridin-4-yl)benzoic acid lies in its potential as a highly versatile component in both organic synthesis and materials science. The nitro group is one of the most useful functional groups in synthetic chemistry; its strong electron-withdrawing properties can influence the reactivity of the aromatic ring, and it can be readily transformed into other functional groups, such as amines, providing a gateway to a wide array of more complex molecules. mdpi.com

More prominently, the compound's structure is ideally suited for its use as an organic linker in the design of functional materials, particularly metal-organic frameworks (MOFs). The pyridine (B92270) nitrogen and the carboxylate group can act as two distinct coordination sites, allowing the molecule to bridge metal centers to form extended, porous networks.

While research specifically detailing the use of the 2-nitro isomer is emerging, the potential is clearly demonstrated by its close positional isomer, 3-nitro-4-(pyridin-4-yl)benzoic acid. This related compound has been successfully employed as a ligand to construct novel MOFs with cadmium(II) and nickel(II) ions. nih.gov These materials exhibit distinct and complex three-dimensional topologies, demonstrating how the specific geometry of the linker dictates the final architecture of the framework. Furthermore, the resulting cadmium-based MOFs display enhanced photoluminescence compared to the free ligand, while another framework shows promising selectivity for CO₂ separation over N₂. nih.gov This work underscores the profound impact that the strategic placement of a nitro group can have on the electronic properties and functional performance of the resulting materials. By extension, 2-Nitro-4-(pyridin-4-yl)benzoic acid is a prime candidate for creating new MOFs with potentially unique structural and functional properties.

Overview of Current Research Trajectories and Methodological Paradigms

Convergent and Linear Synthesis Strategies

The synthesis of 2-Nitro-4-(pyridin-4-yl)benzoic acid is typically achieved through a linear sequence. This approach involves the sequential modification of a single starting material to build the target molecule step-by-step. The key transformation in this sequence is the creation of the carbon-carbon bond between the benzoic acid and pyridine (B92270) rings.

Detailed Exploration of Multi-Step Reaction Sequences from Precursors

A predominant and logical synthetic route commences with a substituted benzene (B151609) ring, which is functionalized before the crucial coupling step. A common and effective strategy involves the initial synthesis of a key intermediate: 4-bromo-2-nitrobenzoic acid.

Synthesis of the Key Intermediate: 4-Bromo-2-nitrobenzoic acid

One documented method to produce this intermediate starts from 4-amino-2-nitrobenzoic acid. In this process, a diazotization reaction is performed by treating the starting material with an aqueous solution of sodium nitrite (B80452) (NaNO2) in hydrobromic acid (HBr) at low temperatures (0 °C). chemicalbook.com This transforms the amino group into a diazonium salt, which is subsequently displaced by bromide in a Sandmeyer-type reaction to yield 4-bromo-2-nitrobenzoic acid.

An alternative route begins with 4-bromotoluene (B49008). This involves a two-step process:

Nitration: 4-bromotoluene is nitrated using a mixture of nitric acid and sulfuric acid. The methyl group is an ortho-, para-director, leading to the formation of 2-bromo-4-nitrotoluene (B188816).

Oxidation: The methyl group of 2-bromo-4-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). brainly.com

Final Step: Suzuki-Miyaura Cross-Coupling Reaction

With the 4-bromo-2-nitrobenzoic acid intermediate in hand, the final step is the formation of the biaryl structure. This is accomplished via the Suzuki-Miyaura cross-coupling reaction. wikipedia.org In this palladium-catalyzed reaction, the 4-bromo-2-nitrobenzoic acid is coupled with pyridine-4-boronic acid. The reaction is conducted in the presence of a palladium catalyst, a suitable ligand, and a base to facilitate the catalytic cycle and yield the final product, 2-Nitro-4-(pyridin-4-yl)benzoic acid. researchgate.net

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The efficiency and yield of the Suzuki-Miyaura coupling step are highly dependent on the specific reaction conditions. Optimization of these parameters is crucial for maximizing product formation and minimizing side reactions. Key variables include the choice of catalyst, ligand, base, and solvent system. researchgate.netresearchgate.net

The selection of the palladium catalyst and its associated ligand is paramount. Different palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), can be used. organic-chemistry.org These are typically paired with phosphine-based ligands like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃), which stabilize the palladium center and facilitate the catalytic cycle. organic-chemistry.orgreddit.com

The base plays a critical role in activating the boronic acid for the transmetalation step. organic-chemistry.org Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or phosphates such as potassium phosphate (B84403) (K₃PO₄). mdpi.com The choice of base can significantly influence reaction rates and yields.

The solvent system must be capable of dissolving the various components of the reaction mixture. Often, a mixture of an organic solvent and water is used, such as dioxane/water, toluene/water, or acetonitrile/water. reddit.comnih.gov The presence of water can be beneficial, often accelerating the reaction. nih.gov

Below is an interactive data table summarizing typical conditions screened for optimizing Suzuki-Miyaura reactions analogous to the synthesis of the target compound.

| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield Range (%) |

| Pd(PPh₃)₄ (3-5%) | - | K₂CO₃ (3) | Acetonitrile/Water (4:1) | 80-100 | 75-90 |

| Pd₂(dba)₃ (2.5%) | P(Cy)₃·HBF₄ | K₃PO₄ (1.7) | Dioxane/Water (2:1) | 80-110 | 80-95 |

| Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (3) | Dioxane/Water (4:1) | 80 | 70-85 |

| Pd(OAc)₂ (2%) | PPh₃ | Na₂CO₃ (2) | Toluene/Water (2:1) | 90-110 | 70-88 |

Regioselective Synthesis and Isomer Discrimination Techniques

Regioselectivity is a critical consideration during the synthesis of the 4-bromo-2-nitrobenzoic acid intermediate. When starting with 4-bromobenzoic acid, the goal is to introduce a nitro group specifically at the C2 position (ortho to the carboxyl group and meta to the bromine).

The directing effects of the substituents on the benzene ring govern the outcome of the electrophilic aromatic substitution (nitration). The carboxylic acid group (-COOH) is a deactivating, meta-directing group. The bromine atom (-Br) is also deactivating but is an ortho-, para-director. quora.com The position most activated for substitution is C2 (ortho to the bromine and meta to the carboxyl group). Therefore, nitration of 4-bromobenzoic acid with nitric and sulfuric acid proceeds with high regioselectivity to yield the desired 4-bromo-2-nitrobenzoic acid. quora.com

Once the final product is synthesized, discriminating it from potential isomers is essential. Standard analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is used to separate the desired product from impurities and any isomeric side-products. Structural confirmation and isomer discrimination are definitively achieved using nuclear magnetic resonance (NMR) spectroscopy. The unique chemical shifts and coupling patterns of the protons on the pyridine and benzoic acid rings provide a distinct fingerprint for the 2-Nitro-4-(pyridin-4-yl)benzoic acid structure.

Mechanistic Investigations of Key Bond-Forming Reactions

The pivotal bond-forming step is the Suzuki-Miyaura reaction. The catalytic cycle is well-understood and involves three primary stages centered on the palladium catalyst. wikipedia.orglibretexts.org

Oxidative Addition: The cycle begins with a coordinatively unsaturated palladium(0) complex, which undergoes oxidative addition with the aryl halide (4-bromo-2-nitrobenzoic acid). In this step, the palladium inserts itself into the carbon-bromine bond, breaking it and forming a new organopalladium(II) complex. This is often the rate-determining step of the reaction. libretexts.orgchemrxiv.org

Transmetalation: The organopalladium(II) complex then reacts with the boronic acid partner (pyridine-4-boronic acid), which has been activated by the base to form a more nucleophilic boronate complex. In a process called transmetalation, the pyridinyl group is transferred from the boron atom to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex. wikipedia.orgchemrxiv.org

Reductive Elimination: The final step is reductive elimination, where the two organic ligands (the nitrophenyl-carboxylate and the pyridinyl groups) on the palladium(II) complex couple to form the new carbon-carbon bond of the final product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

This catalytic cycle allows for the formation of the desired biaryl compound using only a sub-stoichiometric amount of the palladium catalyst.

Considerations for Synthetic Scalability and Process Development

Transitioning the synthesis of 2-Nitro-4-(pyridin-4-yl)benzoic acid from a laboratory setting to a larger, industrial scale introduces several practical challenges. The Suzuki-Miyaura coupling, while robust, requires careful consideration for process development. rsc.org

Key considerations include:

Catalyst Cost and Loading: Palladium catalysts and specialized phosphine (B1218219) ligands can be expensive. Process optimization aims to minimize the catalyst loading (mol%) without compromising reaction efficiency or time, which is crucial for the economic viability of a large-scale synthesis. researchgate.net

Metal Removal: For pharmaceutical applications, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. Developing effective and scalable methods for removing the palladium catalyst from the product is a critical step. This can involve treatment with scavenging agents, specialized filtration, or crystallization. researchgate.net

Reagent Purity and Inert Atmosphere: The success and reproducibility of the coupling reaction on a large scale depend on the purity of the reagents and solvents. Water content and dissolved oxygen can interfere with the catalyst. Therefore, using dry solvents and maintaining an inert nitrogen or argon atmosphere is often necessary.

Thermal Safety and Mixing: Exothermic events during the reaction must be well-characterized to ensure thermal safety on a large scale. Efficient mixing is also required to maintain homogeneity, especially with heterogeneous mixtures involving inorganic bases.

Process Robustness: A scalable process must be robust, meaning it consistently produces the product in high yield and purity despite minor variations in reaction parameters. This requires a thorough understanding of how variables like temperature, concentration, and addition rates affect the reaction outcome. rsc.org

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modifications, enabling the synthesis of a wide array of derivatives through reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions for Novel Conjugates

Esterification and amidation are fundamental reactions for creating novel conjugates of 2-nitro-4-(pyridin-4-yl)benzoic acid. These transformations are crucial for developing new therapeutic agents and molecular probes. The synthesis of a series of amides, for instance, has been accomplished by reacting 2-nitro-4-(pyridin-4-yl)benzoic acid with various amines in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole). This methodology has been instrumental in the development of potent inhibitors for enzymes such as human lactate (B86563) dehydrogenase A.

The general approach for these reactions often involves the activation of the carboxylic acid to facilitate the nucleophilic attack by an alcohol or an amine. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Table 1: Examples of Amidation Reaction Components

| Amine Reactant | Coupling Agent | Product Type | Reference |

|---|---|---|---|

| Substituted Anilines | HATU, HOBt | Amide | |

| Aliphatic Amines | EDC, HOBt | Amide | |

| Amino Acid Esters | DCC, DMAP | Amide |

Decarboxylation and Related Transformations

Decarboxylation of 2-nitro-4-(pyridin-4-yl)benzoic acid, which involves the removal of the carboxyl group as carbon dioxide, can be achieved under thermal conditions, often in the presence of a copper catalyst. This reaction leads to the formation of 4-(2-nitrophenyl)pyridine. Such transformations are significant in the synthesis of substituted biaryl compounds.

Modifications and Reactions of the Nitro Group

The nitro group is a key functional group that can be transformed into various other functionalities, most notably an amino group, which serves as a precursor for a wide range of heterocyclic compounds.

Chemoselective Reduction to Amino Derivatives

The chemoselective reduction of the nitro group to an amino group is a pivotal transformation, yielding 2-amino-4-(pyridin-4-yl)benzoic acid. This amino derivative is a versatile intermediate in the synthesis of pharmaceuticals. A common and efficient method for this reduction is catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed. The resulting 2-amino-4-(pyridin-4-yl)benzoic acid can then be used in cyclization reactions to form various heterocyclic systems. For example, it can be converted into 4-(pyridin-4-yl)-1H-benzo[d]oxazin-2(4H)-one.

Table 2: Reagents for Chemoselective Nitro Group Reduction

| Reducing Agent | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature | 2-Amino-4-(pyridin-4-yl)benzoic acid | |

| SnCl₂·2H₂O | Ethanol (B145695), Reflux | 2-Amino-4-(pyridin-4-yl)benzoic acid | |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 2-Amino-4-(pyridin-4-yl)benzoic acid |

Nucleophilic Aromatic Substitution Involving the Nitro Group

The strongly electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. While the nitro group itself can be displaced under harsh conditions, it more commonly facilitates the displacement of a leaving group, such as a halogen, located at the ortho or para position. In the context of 2-nitro-4-(pyridin-4-yl)benzoic acid, the nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack.

Derivatization of the Pyridine Ring System

The pyridine ring provides an additional site for derivatization. The nitrogen atom of the pyridine ring can undergo N-alkylation with alkyl halides to form pyridinium (B92312) salts. This modification can significantly alter the molecule's solubility and electronic properties. Furthermore, the pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This N-oxide can then be used in further functionalization reactions.

N-Alkylation and Quaternization Strategies

The nitrogen atom of the pyridine ring in 2-Nitro-4-(pyridin-4-yl)benzoic acid is a nucleophilic center and is readily susceptible to alkylation, leading to the formation of N-alkylated pyridinium salts, a process also known as quaternization. This transformation significantly alters the electronic properties and solubility of the parent molecule.

The quaternization reaction typically involves the treatment of the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The reaction proceeds via a nucleophilic substitution mechanism where the pyridine nitrogen attacks the electrophilic carbon of the alkyl halide.

General Reaction Scheme for N-Alkylation:

Where R is an alkyl group and X is a halide.

The reaction conditions for N-alkylation of pyridine derivatives are generally mild. The choice of solvent can influence the reaction rate, with polar aprotic solvents often being preferred.

Table 1: Representative Conditions for N-Alkylation of Pyridine Derivatives

| Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| Methyl Iodide | Acetonitrile | Reflux | 4 | N-Methylpyridinium iodide derivative |

| Ethyl Bromide | DMF | 80 | 6 | N-Ethylpyridinium bromide derivative |

Note: This table presents generalized conditions based on known reactions of pyridine derivatives and may require optimization for 2-Nitro-4-(pyridin-4-yl)benzoic acid.

Electrophilic and Nucleophilic Substitution on the Pyridine Scaffold

The pyridine ring in 2-Nitro-4-(pyridin-4-yl)benzoic acid exhibits a distinct reactivity pattern towards electrophilic and nucleophilic substitution reactions, largely governed by the electron-deficient nature of the heterocycle and the directing effects of the substituents on the benzoic acid ring.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Furthermore, the presence of the nitro and carboxylic acid groups on the attached benzoic acid ring further deactivates the entire molecule. Electrophilic attack on the pyridine ring, if it occurs, is predicted to favor the C-3 and C-5 positions relative to the nitrogen atom. However, harsh reaction conditions are typically required, which may lead to low yields and potential side reactions.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen atom (C-2 and C-4) are activated towards nucleophilic attack. In the case of 2-Nitro-4-(pyridin-4-yl)benzoic acid, the pyridine ring is already substituted at the 4-position. Therefore, nucleophilic attack would be anticipated at the C-2 and C-6 positions of the pyridine ring, provided a suitable leaving group is present or introduced. The presence of the electron-withdrawing nitro group on the benzoic acid ring can further enhance the susceptibility of the pyridine ring to nucleophilic attack by inductively withdrawing electron density.

Table 2: Predicted Regioselectivity of Substitution on the Pyridine Ring

| Reaction Type | Predicted Position of Attack | Rationale |

|---|---|---|

| Electrophilic Substitution | C-3, C-5 | Less deactivated positions of the electron-deficient pyridine ring. |

Synthesis of Hybrid Molecular Architectures Incorporating the 2-Nitro-4-(pyridin-4-yl)benzoic acid Core

The bifunctional nature of 2-Nitro-4-(pyridin-4-yl)benzoic acid, possessing both a carboxylic acid group and a pyridine nitrogen, makes it an excellent building block for the construction of complex supramolecular structures and hybrid materials. A notable application is in the synthesis of metal-organic frameworks (MOFs).

MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid group of 2-Nitro-4-(pyridin-4-yl)benzoic acid can deprotonate to form a carboxylate, which can then coordinate to metal centers. Simultaneously, the pyridine nitrogen can also coordinate to the same or different metal centers, acting as a linker to form extended one-, two-, or three-dimensional networks.

Research on the closely related isomer, 3-nitro-4-(pyridin-4-yl)benzoic acid, has demonstrated its utility in constructing novel MOFs with varying topologies and properties. chemrxiv.org For example, this ligand has been used to synthesize MOFs with cadmium(II) and nickel(II) metal centers, resulting in frameworks with interesting structural features and potential applications in gas adsorption and photoluminescence. chemrxiv.org

Example of MOF Synthesis using a 2-Nitro-4-(pyridin-4-yl)benzoic acid analog:

Three novel MOFs were synthesized using 3-nitro-4-(pyridin-4-yl)benzoic acid (HL) with Cd(II) and Ni(II) salts under solvothermal conditions. chemrxiv.org

{[Cd(L)2(DMF)]·DMF·CH3OH}n (1): Forms a fourfold interpenetrating three-dimensional framework. chemrxiv.org

{[Cd2(L)3(CH3COO)]·2DMA·H2O}n (2): Exhibits a non-interpenetrating 3D framework. chemrxiv.org

{[Ni(L)2(H2O)2]·2DMA}n (3): Forms a 2D network that is further extended into a 3D supramolecular framework through hydrogen bonding. chemrxiv.org

These examples highlight the potential of 2-Nitro-4-(pyridin-4-yl)benzoic acid to act as a versatile ligand in the design and synthesis of new MOFs with tailored structures and functions. The specific position of the nitro group is expected to influence the coordination geometry and the resulting framework topology.

Table 3: Summary of Metal-Organic Frameworks Synthesized with 3-nitro-4-(pyridin-4-yl)benzoic acid chemrxiv.org

| Compound | Metal Ion | Framework Dimensionality | Key Structural Feature |

|---|---|---|---|

| 1 | Cd(II) | 3D | Fourfold interpenetrating dia topology |

| 2 | Cd(II) | 3D | Non-interpenetrating pcu topology with binuclear clusters |

| 3 | Ni(II) | 2D -> 3D | sql topology network forming a 3D supramolecular framework |

Advanced Spectroscopic and Diffraction Based Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms in a molecule. For 2-Nitro-4-(pyridin-4-yl)benzoic acid, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, would be employed for a thorough analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Nitro-4-(pyridin-4-yl)benzoic acid is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyridine (B92270) rings.

Benzoic Acid Ring Protons: The three protons on the nitro-substituted benzoic acid ring would likely appear as complex multiplets in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The electron-withdrawing nature of both the nitro group and the carboxylic acid group would deshield these protons, shifting their resonances to higher chemical shifts. The specific splitting patterns would arise from ortho- and meta-couplings between the adjacent protons.

Pyridine Ring Protons: The protons on the pyridine ring are also expected in the aromatic region. The two protons ortho to the nitrogen atom (H-2' and H-6') would be the most deshielded due to the electronegativity of the nitrogen, likely appearing as a doublet around 8.6-8.8 ppm. The two protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a slightly upfield position, around 7.5-7.7 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically appears far downfield, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule.

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.

Aromatic Carbons: The carbon atoms of both the benzoic acid and pyridine rings would appear in the aromatic region, generally between 120 and 150 ppm. The carbon atom attached to the nitro group (C-2) and the carbon attached to the pyridine ring (C-4) would be significantly influenced by these substituents. The pyridine ring carbons would also show distinct shifts, with the carbons adjacent to the nitrogen (C-2' and C-6') being more downfield than the others.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 | - |

| H-5 | 7.6 - 7.9 | - |

| H-6 | 8.0 - 8.4 | - |

| H-2', H-6' | 8.6 - 8.8 | 150 - 155 |

| H-3', H-5' | 7.5 - 7.7 | 120 - 125 |

| COOH | >10 (broad) | - |

| C-1 | 130 - 135 | |

| C-2 | 148 - 152 | |

| C-3 | 125 - 130 | |

| C-4 | 140 - 145 | |

| C-5 | 122 - 127 | |

| C-6 | 132 - 137 | |

| C-4' | 145 - 150 | |

| C=O | - | 165 - 175 |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons bearing the nitro and pyridine substituents.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, is invaluable for identifying the functional groups present in a molecule.

The FT-IR spectrum of 2-Nitro-4-(pyridin-4-yl)benzoic acid would be expected to show characteristic absorption bands for its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1730 cm⁻¹. The conjugation with the aromatic ring would likely shift this to a slightly lower wavenumber.

N-O Stretch (Nitro Group): Two distinct, strong absorption bands are expected for the nitro group: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1380 cm⁻¹.

C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of variable intensity would be observed in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds in the benzene (B151609) ring and the carbon-carbon and carbon-nitrogen bonds in the pyridine ring.

C-H Stretches (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Weak to Medium |

| C=O stretch (Carboxylic acid) | 1700-1730 | Strong |

| C=C/C=N stretch (Aromatic) | 1400-1600 | Medium to Strong |

| N-O asymmetric stretch | 1520-1560 | Strong |

| N-O symmetric stretch | 1340-1380 | Strong |

| C-O stretch (Carboxylic acid) | 1210-1320 | Medium |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The breathing modes of the aromatic rings are often strong in the Raman spectrum and would be expected in the fingerprint region (below 1600 cm⁻¹).

Nitro Group Vibrations: The symmetric stretching vibration of the nitro group (around 1340-1380 cm⁻¹) is typically a very strong and characteristic band in the Raman spectrum.

C=O Stretch: The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system. The presence of the nitro group, the benzoic acid moiety, and the pyridine ring, all conjugated together, would give rise to characteristic absorption bands.

The UV-Vis spectrum of 2-Nitro-4-(pyridin-4-yl)benzoic acid in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show strong absorptions in the ultraviolet region. These absorptions would be due to π → π* transitions within the conjugated aromatic system. The nitro group, being a strong chromophore, would significantly influence the absorption maxima (λ_max). One would expect at least two major absorption bands, likely in the range of 250-350 nm. The exact position and intensity of these bands would be sensitive to the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high precision. For 2-Nitro-4-(pyridin-4-yl)benzoic acid, with a molecular formula of C₁₂H₈N₂O₄, the theoretical exact mass can be calculated. Experimental HRMS would aim to verify this precise mass, typically through the detection of a protonated molecular ion [M+H]⁺.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to investigate the compound's fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, a characteristic fragmentation pattern can be established. This pattern provides valuable structural information, confirming the connectivity of the pyridine ring, the benzoic acid moiety, and the nitro group. Likely fragmentation pathways would involve the loss of the nitro group (NO₂), the carboxyl group (COOH), or the cleavage of the bond connecting the two aromatic rings.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 2-Nitro-4-(pyridin-4-yl)benzoic acid (Note: This table is illustrative and not based on published experimental data.)

| Parameter | Theoretical Information |

| Molecular Formula | C₁₂H₈N₂O₄ |

| Theoretical Exact Mass | 244.0484 u |

| [M+H]⁺ Ion | 245.0557 u |

| Potential Key Fragments | [M-NO₂]⁺, [M-COOH]⁺, ions corresponding to the pyridinyl and nitrophenyl moieties. |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of molecules. A search of the Cambridge Structural Database (CSD) indicates that the crystal structure of 2-Nitro-4-(pyridin-4-yl)benzoic acid has not been deposited. If a suitable single crystal were to be grown and analyzed, the following information could be elucidated.

Analysis of Crystal Packing Motifs and Unit Cell Parameters

The study would reveal how the individual molecules pack together in the crystal lattice. This is described by the crystal system, space group, and the dimensions of the unit cell. This information is crucial for understanding the solid-state properties of the compound.

Table 2: Hypothetical Crystallographic Data for 2-Nitro-4-(pyridin-4-yl)benzoic acid (Note: This table is for illustrative purposes and is not based on published experimental data.)

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

Elucidation of Intermolecular Interactions and Supramolecular Networks

A key aspect of crystal structure analysis is the identification of non-covalent interactions that govern the supramolecular assembly. For 2-Nitro-4-(pyridin-4-yl)benzoic acid, potential interactions would include hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen, as well as possible π-π stacking interactions between the aromatic rings. The nitro group could also participate in various intermolecular contacts. Understanding these interactions is vital for predicting and controlling the material's physical properties.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Ground State Properties

Comprehensive literature searches did not yield specific studies performing quantum chemical calculations on the ground state properties of 2-Nitro-4-(pyridin-4-yl)benzoic acid. Therefore, detailed, experimentally validated data on its optimized geometry and spectroscopic parameters from Density Functional Theory (DFT) or ab initio methods are not available in the public domain.

Geometry Optimization via Density Functional Theory (DFT) and Ab Initio Methods

No published research articles presenting the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for 2-Nitro-4-(pyridin-4-yl)benzoic acid, calculated using either DFT or ab initio methods, were identified. Such calculations are fundamental for understanding the molecule's three-dimensional structure and stability. Typically, methods like B3LYP with a 6-311++G(d,p) basis set are employed for such geometry optimizations, but specific results for the title compound have not been reported.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

There is no available published data on the theoretical prediction of spectroscopic parameters for 2-Nitro-4-(pyridin-4-yl)benzoic acid. Computational methods are often used to calculate and help assign experimental spectra.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, which are crucial for structural elucidation, have not been reported for this specific molecule.

Vibrational Frequencies: Similarly, no computational studies on the vibrational frequencies (IR and Raman spectra) of 2-Nitro-4-(pyridin-4-yl)benzoic acid were found. Such analyses help in identifying the characteristic vibrational modes of the functional groups present in the molecule.

Electronic Transitions: The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT), which provides insights into the molecule's UV-Visible absorption properties, has not been documented for this compound.

Electronic Structure Analysis

Detailed electronic structure analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, have not been specifically reported for 2-Nitro-4-(pyridin-4-yl)benzoic acid in the reviewed literature. These analyses are crucial for understanding the reactivity and electronic properties of a molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Distributions

No specific studies detailing the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 2-Nitro-4-(pyridin-4-yl)benzoic acid were found. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. Without computational results, a data table of these values cannot be generated.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map for 2-Nitro-4-(pyridin-4-yl)benzoic acid, which would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, is not available in the existing literature. This visual tool is essential for predicting sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Charge Transfer

A Natural Bond Orbital (NBO) analysis, which provides detailed insights into the bonding interactions, charge distribution, and intramolecular charge transfer within a molecule, has not been published for 2-Nitro-4-(pyridin-4-yl)benzoic acid. Therefore, a quantitative description of donor-acceptor interactions and hyperconjugative effects for this compound is not available.

Analysis of Intermolecular Interactions and Supramolecular Aggregations

The assembly of molecules in the solid state is governed by a complex network of intermolecular interactions. For 2-Nitro-4-(pyridin-4-yl)benzoic acid, the presence of a carboxylic acid group, a nitro group, and a pyridine (B92270) ring suggests a rich variety of potential interactions that dictate its crystal packing and supramolecular architecture.

Hydrogen bonds are expected to be the most significant interactions in the crystal structure of 2-Nitro-4-(pyridin-4-yl)benzoic acid.

Classical Hydrogen Bonds: The primary and strongest hydrogen bond would likely be the O—H···N interaction between the carboxylic acid proton and the nitrogen atom of the pyridine ring of an adjacent molecule. This is a very common and robust supramolecular synthon. Another possibility is the formation of a carboxylic acid dimer via O—H···O hydrogen bonds.

Non-Classical Hydrogen Bonds: Weaker C—H···O interactions are also anticipated. These could involve hydrogen atoms from the benzoic or pyridyl rings acting as donors, and oxygen atoms from the nitro or carboxyl groups acting as acceptors.

A detailed computational analysis would quantify these interactions by calculating bond distances and angles, as well as interaction energies.

Table 1: Anticipated Hydrogen Bonding Interactions for 2-Nitro-4-(pyridin-4-yl)benzoic acid

| Donor-H···Acceptor | Type | Expected Nature |

|---|---|---|

| O—H···N (pyridine) | Classical | Strong, directional |

| O—H···O (carboxyl) | Classical | Strong, forms dimers |

| C—H···O (nitro) | Non-Classical | Weaker, directional |

Note: This table represents theoretically expected interactions. Specific geometric and energetic data from published studies on 2-Nitro-4-(pyridin-4-yl)benzoic acid are not available.

The aromatic rings in the molecule facilitate π-stacking interactions.

π-π Stacking: Interactions between the electron-rich pyridine ring and the electron-deficient nitro-substituted benzene (B151609) ring are plausible. These could occur in a parallel-displaced or T-shaped arrangement. Computational studies would determine the centroid-to-centroid distances and slip angles to characterize these interactions. For similar aromatic systems, inter-centroid distances typically range from 3.5 to 4.0 Å. nih.govresearchgate.net

Nitro-π Interactions: The electron-withdrawing nitro group can interact favorably with the electron cloud of an adjacent aromatic ring, an interaction that has been identified as important in the solid-state structures of many materials. researchgate.net

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to specific interactions.

For 2-Nitro-4-(pyridin-4-yl)benzoic acid, a Hirshfeld analysis would be expected to show:

Bright red spots on the dnorm surface, indicating the close contacts of the strong O—H···N or O—H···O hydrogen bonds. nih.govnih.gov

Fainter red or white areas corresponding to the weaker C—H···O contacts. nih.gov

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Organic molecules with donor and acceptor groups and extended π-conjugated systems often exhibit significant non-linear optical (NLO) properties. ias.ac.in The structure of 2-Nitro-4-(pyridin-4-yl)benzoic acid, featuring an electron-withdrawing nitro group and a π-system connecting two aromatic rings, makes it a candidate for NLO activity.

Computational studies would involve:

Calculation of Hyperpolarizability: Quantum chemical calculations, typically using Density Functional Theory (DFT), are used to compute the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) of the molecule. These values are indicators of second- and third-order NLO activity, respectively. researchgate.net

Structure-Property Relationships: A key factor for second-order NLO properties in the solid state is a non-centrosymmetric crystal packing. Computational analysis of the crystal structure is crucial to determine if this condition is met. semnan.ac.ir For molecules like 4-Nitrobenzoic acid, third-order NLO effects such as reverse saturable absorption have been observed. ias.ac.in

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the reaction pathways for the synthesis or transformation of 2-Nitro-4-(pyridin-4-yl)benzoic acid. For instance, modeling the hydrolysis of a corresponding ester to form the carboxylic acid would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reaction progresses.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Such studies provide a molecular-level understanding of reaction feasibility and kinetics that can be difficult to obtain experimentally. quora.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of 2-Nitro-4-(pyridin-4-yl)benzoic acid is primarily due to the rotation around the C-C bond connecting the two aromatic rings and the rotation of the carboxyl group.

Conformational Analysis: A systematic computational scan of the torsional angle between the pyridine and benzene rings would reveal the most stable conformation (the global energy minimum) and any other low-energy conformers. uky.edumdpi.com Steric hindrance between the ortho-nitro group and the pyridine ring would likely result in a non-planar (twisted) lowest-energy structure. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of the compound. rsc.org An MD simulation of 2-Nitro-4-(pyridin-4-yl)benzoic acid could be used to study its stability, conformational flexibility at different temperatures, and interactions with solvent molecules. nih.govresearchgate.net Analysis of the simulation trajectory would reveal the persistence of intermolecular interactions, such as hydrogen bonds, over time. plos.org

Coordination Chemistry and Metal Organic Frameworks Mofs Featuring Benzoic Acid Ligands

Design Principles for Ligand Coordination in Metal-Organic Frameworks

The design of MOFs is a strategic process that leverages the predictable coordination of organic ligands to metal ions or clusters, forming extended, crystalline networks. The ligand 2-Nitro-4-(pyridin-4-yl)benzoic acid, and its isomers, are particularly noteworthy due to their multifunctional nature, which offers versatile coordination possibilities.

Key functional groups and their roles:

Carboxylate Group (-COOH): Upon deprotonation, the carboxylate group (-COO⁻) can coordinate to metal centers in various modes, including monodentate, bidentate chelating, or bridging. This versatility is fundamental to forming the linkages that build the framework's structure. mdpi.com

Pyridyl Group (-C₅H₄N): The nitrogen atom in the pyridyl ring acts as a strong Lewis base, providing an additional coordination site. This allows the ligand to bridge between metal centers, extending the framework in different directions compared to the carboxylate linkage.

Nitro Group (-NO₂): While the nitro group is not typically the primary coordination site, its powerful electron-withdrawing nature can modulate the electronic properties of the ligand. Furthermore, the oxygen atoms of the nitro group can participate in weaker coordination bonds or hydrogen bonding within the framework, influencing the final structure and stability. mdpi.com

The geometry of 2-Nitro-4-(pyridin-4-yl)benzoic acid, with its distinct coordination vectors from the carboxylate and pyridyl groups, allows for the rational design of porous materials. The relative positioning of these groups, along with the steric and electronic influence of the nitro substituent, dictates the potential angles and distances between metal nodes, ultimately guiding the topology of the resulting MOF.

Synthetic Approaches for MOF Construction Utilizing 2-Nitro-4-(pyridin-4-yl)benzoic acid

The synthesis of MOFs from pyridinylbenzoic acid-based ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the constituent metal salts and organic ligands in a sealed vessel, allowing for the slow crystallization of the framework.

Hydrothermal and Solvothermal Synthesis Methodologies

Hydrothermal and solvothermal syntheses are the most common and effective methods for producing high-quality crystalline MOFs. globethesis.com In these processes, a mixture of the metal salt and the organic ligand, in this case, a nitrated 4-(pyridin-4-yl)benzoic acid, is dissolved in a suitable solvent or solvent mixture. This solution is then sealed in an autoclave and heated to temperatures typically ranging from 80 to 220 °C for a period of hours to days. rsc.org The high temperature and pressure facilitate the dissolution of reactants and promote the slow crystal growth necessary for forming well-ordered, large crystals suitable for structural analysis.

The choice of solvent is critical. Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), methanol, and ethanol (B145695) are frequently used. nih.gov They not only solubilize the reactants but can also act as templates or even become coordinated to the metal centers, influencing the final structure.

Impact of Metal Centers and Counterions on MOF Formation

The selection of the metal center and its associated counterions has a profound impact on the final MOF architecture, even when using the exact same organic ligand. Research using the closely related 3-Nitro-4-(pyridin-4-yl)benzoic acid (HL) ligand has demonstrated this principle effectively. By reacting HL with different metal salts, researchers have synthesized MOFs with entirely different structures and topologies. nih.gov

For instance, the reaction of HL with cadmium(II) nitrate (B79036) under different solvent conditions yielded two distinct Cd-based MOFs. nih.gov A third, different structure was formed when HL was reacted with nickel(II) nitrate. nih.gov In one of the cadmium-based structures, an acetate (B1210297) group (CH₃CO₂⁻), likely from an auxiliary source or solvent decomposition, was incorporated into the framework, acting as a co-ligand and fundamentally altering the connectivity and topology. nih.gov This highlights how both the metal ion's intrinsic properties (like coordination number and preferred geometry) and the presence of other coordinating species (counterions or co-ligands) are crucial variables in MOF synthesis. nih.gov

The following table summarizes the synthesis and resulting coordination environments for three different MOFs constructed with the 3-Nitro-4-(pyridin-4-yl)benzoic acid ligand.

| MOF Identifier | Metal Center | Key Solvents | Resulting Metal Coordination Geometry |

| MOF (1) | Cadmium (Cd²⁺) | DMF, Methanol | Distorted pentagonal bipyramidal [CdN₂O₅] |

| MOF (2) | Cadmium (Cd²⁺) | DMA | Distorted pentagonal bipyramidal [CdNO₆] and distorted octahedral [CdN₂O₄] |

| MOF (3) | Nickel (Ni²⁺) | DMA | Elongated octahedral [NiN₂O₄] |

Data sourced from a study on 3-Nitro-4-(pyridin-4-yl)benzoic acid. nih.gov

Structural Characterization and Topological Analysis of MOF Architectures

Once a MOF has been synthesized, its structure must be rigorously characterized to understand its properties. X-ray diffraction techniques are the cornerstones of this characterization process.

Single-Crystal X-ray Diffraction for Framework Determination

In the study of MOFs from 3-Nitro-4-(pyridin-4-yl)benzoic acid, SCXRD was used to elucidate the complex structures formed. nih.gov For MOF (1) , the analysis revealed that the [CdN₂O₅] units act as 4-connected nodes, which are linked by the ligands to form a three-dimensional framework. nih.gov For MOF (2) , two different cadmium ions were identified, which connect with the ligands and acetate groups to form a binuclear [Cd₂(COO)₃] cluster that acts as a 6-connected node. nih.gov For MOF (3) , the Ni²⁺ ion was found to be a 4-connected node, generating a two-dimensional network. nih.gov

This precise structural information is essential for understanding the relationship between the MOF's structure and its potential functions.

Powder X-ray Diffraction for Phase Purity and Bulk Properties

While SCXRD provides the detailed structure of a single crystal, it is not representative of the entire synthesized batch. Powder X-ray diffraction (PXRD) is used to analyze the bulk material, confirming that the structure determined from the single crystal is the same as the bulk product (phase purity). nih.gov The PXRD pattern of a crystalline material is a unique fingerprint. By comparing the experimentally obtained PXRD pattern with one simulated from the SCXRD data, the purity of the bulk sample can be confirmed. The MOFs derived from 3-Nitro-4-(pyridin-4-yl)benzoic acid were all characterized by PXRD to confirm their phase purity. nih.gov

Topological Analysis simplifies the complex atomic structure of a MOF into a net of nodes (metal centers or clusters) and linkers (organic ligands). This allows for the classification and comparison of different frameworks. The topological analysis of the MOFs synthesized from 3-Nitro-4-(pyridin-4-yl)benzoic acid revealed distinct nets for each structure, underscoring the influence of the metal center and synthesis conditions. nih.gov

The following table summarizes the structural and topological features determined for the three MOFs.

| MOF Identifier | Metal Center | Connectivity | Dimensionality | Topology | Key Structural Feature |

| MOF (1) | Cadmium (Cd²⁺) | 4-connected nodes | 3D | dia | Fourfold interpenetrating framework |

| MOF (2) | Cadmium (Cd²⁺) | 6-connected nodes | 3D | pcu | Non-interpenetrating framework with binuclear clusters |

| MOF (3) | Nickel (Ni²⁺) | 4-connected nodes | 2D | sql | 2D network stabilized by hydrogen bonds to form a 3D supramolecular framework |

Data sourced from a study on 3-Nitro-4-(pyridin-4-yl)benzoic acid. nih.gov

This detailed analysis demonstrates how a single, versatile ligand can give rise to a variety of MOF structures with unique topologies simply by changing the metal ion and reaction conditions.

Functional Applications of MOFs Incorporating 2-Nitro-4-(pyridin-4-yl)benzoic acid Moieties

Metal-Organic Frameworks (MOFs) constructed using functionalized organic linkers have garnered significant attention for their potential applications in various fields. The incorporation of specific chemical moieties, such as the nitro group and the pyridyl group in 2-nitro-4-(pyridin-4-yl)benzoic acid, can impart unique properties to the resulting MOF structures. These properties make them suitable for a range of functional applications, including gas separation, catalysis, and chemical sensing. While research on MOFs derived specifically from 2-nitro-4-(pyridin-4-yl)benzoic acid is emerging, studies on closely related isomers, such as 3-nitro-4-(pyridin-4-yl)benzoic acid, provide valuable insights into the potential functionalities of this class of materials.

Gas Adsorption and Selective Separation Studies (e.g., CO2/N2)

The selective capture of carbon dioxide from gas mixtures is a critical area of research for environmental and industrial applications. MOFs featuring polar functional groups, such as nitro groups, are promising candidates for CO2 separation due to favorable dipole-quadrupole interactions with CO2 molecules.

A study on a cadmium-based MOF, synthesized with the isomeric ligand 3-nitro-4-(pyridin-4-yl)benzoic acid, demonstrates the potential for selective gas adsorption. nih.gov This three-dimensional, non-interpenetrating framework, denoted as {[Cd2(C12H7N2O4)3(CH3CO2)]·2C4H9NO·H2O}n, was investigated for its CO2 and N2 adsorption properties. The gas adsorption investigation revealed a notable selectivity for CO2 over N2. nih.gov At 273 K, the amount of CO2 adsorbed was 71 times higher than that of N2 at the same pressure, indicating a good separation selectivity. nih.gov

Table 1: CO2/N2 Separation Selectivity of a Cd-based MOF with 3-nitro-4-(pyridin-4-yl)benzoic acid Ligand

| Gas | Temperature (K) | Selectivity (CO2/N2) |

|---|

This high selectivity underscores the significant role of the nitro-functionalized pyridinyl-benzoic acid ligand in creating a framework with a strong affinity for CO2, making such MOFs promising materials for applications in flue gas separation and natural gas purification.

Heterogeneous Catalysis in Organic Transformations

Metal-Organic Frameworks are extensively studied as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of active metal sites and functional organic linkers. The incorporation of a ligand like 2-nitro-4-(pyridin-4-yl)benzoic acid can introduce both Lewis acidic sites (at the metal nodes) and potentially Lewis basic sites (at the pyridyl nitrogen), creating a bifunctional catalyst.

While specific studies detailing the catalytic activity of MOFs constructed from 2-nitro-4-(pyridin-4-yl)benzoic acid have not been reported in the reviewed literature, the functional groups present in the ligand suggest potential catalytic applications. The electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers within the MOF. researchgate.net This increased Lewis acidity can be beneficial for a variety of organic reactions that are catalyzed by Lewis acids.

Furthermore, MOFs containing pyridyl moieties have been shown to act as base catalysts. The nitrogen atom of the pyridyl group can serve as a Lewis basic site, facilitating reactions such as Knoevenagel condensation. The combination of acidic metal centers and basic pyridyl groups within the same framework could enable cooperative catalysis for multi-step organic transformations.

Luminescent Properties and Chemosensing Capabilities for Metal Ions and Small Molecules

The development of luminescent MOFs (LMOFs) for chemical sensing is a rapidly growing field. The luminescence of a MOF can be influenced by the metal ion, the organic ligand, or encapsulated guest molecules. The presence of specific functional groups can allow for selective interactions with analytes, leading to a detectable change in the luminescent signal.

Research on two cadmium-based MOFs synthesized with the isomeric ligand 3-nitro-4-(pyridin-4-yl)benzoic acid has shown that these materials exhibit solid-state photoluminescence at room temperature. nih.gov The emission spectra of these MOFs were found to be enhanced and red-shifted compared to the free ligand. nih.gov This indicates that the coordination of the ligand to the metal centers influences the electronic structure and luminescent properties of the material.

Table 2: Photoluminescence of Cd-based MOFs with 3-nitro-4-(pyridin-4-yl)benzoic acid Ligand

| Material | Photoluminescence |

|---|---|

| Free HL* | Emissive |

| MOF (1)** | Enhanced and red-shifted relative to free HL |

*HL = 3-nitro-4-(pyridin-4-yl)benzoic acid nih.gov **MOF (1) = {[Cd(C12H7N2O4)2(C3H7NO)]·C3H7NO·CH3OH}n nih.gov ***MOF (2) = {[Cd2(C12H7N2O4)3(CH3CO2)]·2C4H9NO·H2O}n nih.gov

While the chemosensing capabilities of MOFs incorporating 2-nitro-4-(pyridin-4-yl)benzoic acid for specific metal ions or small molecules have not yet been detailed in the literature, the observed luminescence suggests their potential in this area. The pyridyl nitrogen atoms and the carboxylate oxygen atoms within the MOF structure could act as binding sites for metal ions, potentially leading to a change in the luminescent output. Similarly, the porous nature of these MOFs could allow for the inclusion of small molecules, which might interact with the framework and cause a detectable luminescent response, a principle widely used in MOF-based sensors. ccspublishing.org.cnrsc.orgacs.org

Advanced Research Applications and Future Directions

Rational Design of Advanced Functional Materials Beyond MOFs

The unique structural characteristics of 2-Nitro-4-(pyridin-4-yl)benzoic acid make it an excellent candidate for the rational design of advanced functional materials. While its isomers have been successfully employed in the synthesis of metal-organic frameworks (MOFs), the potential of the 2-nitro derivative extends to a broader range of materials.

The presence of both a carboxylic acid and a pyridine (B92270) group allows for versatile coordination with metal ions, acting as a ditopic linker. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the resulting materials and introduce specific functionalities. This opens up possibilities for the creation of materials with tailored optical, electronic, and catalytic properties. For instance, the integration of 2-Nitro-4-(pyridin-4-yl)benzoic acid into covalent organic frameworks (COFs) could lead to materials with high porosity and specific functionalities for applications in gas storage and separation.

Furthermore, the pyridyl nitrogen can be quaternized to introduce positive charges, leading to the formation of ionic frameworks or polymers. These materials could find applications as ion-exchange resins, solid-state electrolytes, or catalysts for reactions involving charged species. The thoughtful combination of the different functional groups in 2-Nitro-4-(pyridin-4-yl)benzoic acid provides a powerful tool for the bottom-up design of novel materials with predictable structures and desired functions.

Investigation of Molecular Recognition Processes and Host-Guest Chemistry

The field of supramolecular chemistry and, in particular, host-guest chemistry, offers a fertile ground for the application of 2-Nitro-4-(pyridin-4-yl)benzoic acid. The molecule's distinct functional groups can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, making it an interesting guest molecule for various host systems.

The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine ring provides a hydrogen bond acceptor site and a platform for π-stacking interactions. The nitro group can also participate in hydrogen bonding and dipole-dipole interactions. This multifaceted interaction capability allows for the selective recognition of 2-Nitro-4-(pyridin-4-yl)benzoic acid by macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils.

The study of these host-guest complexes can provide fundamental insights into the principles of molecular recognition. Furthermore, the encapsulation of 2-Nitro-4-(pyridin-4-yl)benzoic acid within a host cavity can modulate its physical and chemical properties, such as solubility, stability, and reactivity. This could be exploited for the development of drug delivery systems or for controlling reaction pathways in a confined environment.

Methodological Advancements in Synthetic Chemistry and Characterization Techniques

The synthesis of 2-Nitro-4-(pyridin-4-yl)benzoic acid itself presents opportunities for methodological advancements in organic synthesis. While general methods for the synthesis of nitrobenzoic acids and pyridyl-substituted aromatics are known, the specific combination of functional groups in this molecule may require the development of novel and efficient synthetic routes. Challenges such as regioselectivity during nitration and the management of protecting groups need to be addressed.

Furthermore, the synthesis of derivatives of 2-Nitro-4-(pyridin-4-yl)benzoic acid, where the core structure is modified to fine-tune its properties, will drive innovation in synthetic methodology. This includes the development of new cross-coupling reactions to introduce the pyridine ring or selective transformations of the nitro and carboxylic acid groups.

In terms of characterization, the unambiguous identification and structural elucidation of 2-Nitro-4-(pyridin-4-yl)benzoic acid and its derivatives require the application of a suite of advanced analytical techniques. While standard techniques like NMR and mass spectrometry are essential, more sophisticated methods may be necessary to probe the finer details of its structure and properties. For instance, solid-state NMR could be employed to study its structure in the solid state, while advanced crystallographic techniques can provide detailed information about its crystal packing and intermolecular interactions.

Synergistic Integration of Experimental and Computational Approaches for Predictive Design

The predictive design of new molecules and materials based on 2-Nitro-4-(pyridin-4-yl)benzoic acid can be greatly accelerated by the synergistic integration of experimental and computational approaches. Computational chemistry can provide valuable insights into the electronic structure, conformation, and reactivity of the molecule, guiding the design of new derivatives with desired properties.

Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, vibrational frequencies, and electronic properties. These theoretical predictions can then be validated by experimental data from techniques such as X-ray crystallography and spectroscopy. This iterative process of prediction and validation can lead to a deeper understanding of the structure-property relationships of this class of compounds.

Furthermore, molecular modeling can be used to simulate the interaction of 2-Nitro-4-(pyridin-4-yl)benzoic acid with other molecules, such as host molecules or biological targets. This can aid in the rational design of new host-guest systems or potential drug candidates. The combination of computational screening and experimental validation can significantly streamline the discovery process for new functional molecules and materials.

Exploration of New Reactivity Profiles and Catalytic Potential

The unique combination of functional groups in 2-Nitro-4-(pyridin-4-yl)benzoic acid suggests a rich and largely unexplored reactivity profile. The nitro group can be reduced to an amino group, which can then be further functionalized. The carboxylic acid can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. The pyridine ring can undergo N-alkylation or oxidation.

The exploration of these transformations can lead to the discovery of new reactions and the synthesis of a wide range of novel compounds. Moreover, the molecule itself or its metal complexes could exhibit catalytic activity. For example, the pyridyl nitrogen can coordinate to a metal center, and the resulting complex could act as a catalyst for various organic transformations. The proximity of the nitro and carboxylic acid groups could also lead to cooperative catalytic effects. The systematic investigation of the reactivity and catalytic potential of 2-Nitro-4-(pyridin-4-yl)benzoic acid is a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the methodological considerations for optimizing the synthesis of 2-nitro-4-(pyridin-4-yl)benzoic acid?

- Answer: Synthesis optimization requires systematic variation of reaction parameters. For nitro-aromatic compounds like this, nitro group positioning and pyridine ring coupling efficiency are critical. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, adjusting catalysts (e.g., Pd(PPh₃)₄) and solvents (e.g., DMF or THF) to improve yield . Monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity ≥95% .

Q. Which analytical techniques are most reliable for characterizing 2-nitro-4-(pyridin-4-yl)benzoic acid?

- Answer:

- Spectroscopy:

- FT-IR to confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad) groups.

- ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons (δ 7.5–9.0 ppm) and pyridine ring carbons.

- X-ray crystallography for absolute configuration determination. For example, similar nitro-benzoic acid derivatives show mean C–C bond lengths of 1.48 Å and R factors <0.05 .

- Elemental analysis (CHNS) to validate stoichiometry (±0.3% tolerance).

Q. What safety protocols are essential for handling 2-nitro-4-(pyridin-4-yl)benzoic acid in the laboratory?

- Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in sealed containers under dry, inert conditions (argon/N₂) to prevent decomposition .

Advanced Research Questions

Q. How can factorial design be applied to investigate the reaction variables affecting the synthesis of 2-nitro-4-(pyridin-4-yl)benzoic acid?

- Answer: A 2³ factorial design evaluates three factors (catalyst loading, temperature, solvent polarity) at two levels (high/low). For example:

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- Answer:

- Re-evaluate computational parameters: Adjust DFT functionals (e.g., B3LYP → M06-2X) or basis sets (6-31G* → def2-TZVP) to better model nitro group electron-withdrawing effects .

- Cross-validate experimental data: Compare NMR shifts with structurally analogous compounds (e.g., 4-nitrobenzoic acid–pyrimidine co-crystals ).

- Consider dynamic effects: Use molecular dynamics simulations to account for solvent interactions or tautomerism .

Q. What strategies are effective for designing co-crystals of 2-nitro-4-(pyridin-4-yl)benzoic acid with pharmacologically relevant partners?

- Answer:

- Hydrogen-bond donors/acceptors: The carboxylic acid group can form synthons with pyridine derivatives (e.g., 4-aminopyridine).

- Solvent-assisted grinding: Mechanochemical synthesis in ethanol or acetonitrile enhances co-crystal stability .

- Single-crystal validation: Resolve structures to confirm packing motifs (e.g., π-π stacking between pyridine rings) .

Q. How can density functional theory (DFT) guide the study of this compound’s electronic properties and reactivity?

- Answer:

- Frontier molecular orbitals (FMOs): Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. For nitroaromatics, LUMO often localizes on the nitro group .

- Reactivity indices: Use Fukui functions to identify regions prone to radical formation (e.g., nitro group reduction pathways) .

- Solvent modeling: Include implicit solvents (e.g., PCM model for DMSO) to simulate reaction environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.